molecular formula C6H4Cl3N B140166 2,4,5-Trichloroaniline CAS No. 636-30-6

2,4,5-Trichloroaniline

Cat. No.: B140166
CAS No.: 636-30-6
M. Wt: 196.5 g/mol
InChI Key: GUMCAKKKNKYFEB-UHFFFAOYSA-N
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Description

2,4,5-Trichloroaniline (CAS No. 636-30-6) is a chlorinated aromatic amine with the molecular formula C₆H₄Cl₃N and a molecular weight of 196.46 g/mol . It exists as a light-yellow crystalline solid with a melting point of 92–95°C and a boiling point of 269–270°C . The compound is sparingly soluble in water but dissolves in organic solvents like ethanol, acetone, and chloroform . It is primarily used as an intermediate in dye manufacturing, agrochemicals (herbicides, pesticides), and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,4,5-Trichloroaniline can be synthesized through the chlorination of aniline. One common method involves the reaction of aniline with chlorine gas in an anhydrous solution of carbon tetrachloride. The reaction proceeds as follows: [ \text{C}_6\text{H}_5\text{NH}_2 + 3\text{Cl}_2 \rightarrow \text{C}_6\text{H}_2\text{Cl}_3\text{NH}_2 + 3\text{HCl} ] The product, this compound, precipitates from the solution as a white solid .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of chlorobenzene and aniline in a reaction kettle. Hydrogen chloride gas is introduced, followed by chlorine gas. The reaction mixture is then heated and filtered to obtain the final product .

Chemical Reactions Analysis

Hydrolysis of Phosphate Mono-Ester Derivatives

The hydrolysis of 2,4,5-trichloroaniline phosphate mono-ester occurs via acid-catalyzed mechanisms in HCl (0.1–6.0 mol dm³) at 97°C . The reaction proceeds through three reactive species: conjugate acid, neutral, and mononegative forms.

ParameterValue/Observation
Rate LawPseudo first-order kinetics
Bond FissionP–N bond cleavage confirmed
Activation Energy (Eₐ)Supported by Arrhenius parameters
Solvent EffectPolar solvents enhance reaction rate

Comparative studies with similar amino phosphate esters confirm that electron-withdrawing groups on the aryl ring accelerate hydrolysis .

Diazotization and Hydrolysis to Phenols

This compound undergoes diazotization with H₂SO₄ and NaNO₂ to form 2,4,5-trichlorobenzenediazonium sulfate, which is hydrolyzed to 2,4,5-trichlorophenol .

Reaction Conditions :

  • Low-Temperature Hydrolysis : Reflux with Cu²⁺ catalyst yields 2,4,5-trichlorophenol via steam distillation.

  • High-Temperature Hydrolysis : Injection into a column (130–375°C) with superheated steam directly distills the phenol .

ProductYield (%)Temperature Range
2,4,5-Trichlorophenol>85140–220°C (optimal)

Photochemical Degradation

In aqueous environments, this compound degrades under sunlight (12 h light/dark cycles) but remains stable in darkness :

ConditionDegradation (%)Mineralization (%)
Sunlight (12 h)285.5–6.8
Darkness00

Photolysis dominates (81% mineralization), while microbial activity contributes minimally (19%) . Degradation products include chlorinated intermediates and CO₂.

Acetylation Reactions

Reaction with acetic anhydride at room temperature produces 2,4,5-trichloroacetanilide within 10 minutes :

Reaction Scheme :
C6H4Cl3NH2+(CH3CO)2OC6H4Cl3NHCOCH3+CH3COOH\text{C}_6\text{H}_4\text{Cl}_3\text{NH}_2+(\text{CH}_3\text{CO})_2\text{O}\rightarrow \text{C}_6\text{H}_4\text{Cl}_3\text{NHCOCH}_3+\text{CH}_3\text{COOH}

ProductCrystal StructurePurity (%)
2,4,5-TrichloroacetanilideMonoclinic, space group P2₁/c≥97

Azo Dye Formation

As a coupling agent, this compound reacts with diazonium salts to form azo dyes via electrophilic substitution:

Mechanism :

  • Diazonium salt formation (e.g., Ar–N₂⁺).

  • Coupling at the para position relative to the –NH₂ group.

Diazonium SaltResulting Dye ColorApplication
Benzenediazonium chlorideYellow-redTextiles, pigments

Stability and Decomposition

Above 300°C, thermal decomposition releases Cl₂ , HCl , and CO .

HazardCondition
Thermal Decomposition>300°C
IncompatibilityStrong oxidizers, bases

Scientific Research Applications

Agricultural Applications

Herbicide and Pesticide Development
2,4,5-Trichloroaniline serves as a crucial building block in synthesizing various herbicides and pesticides. Research focuses on creating more targeted crop protection products using this intermediate to enhance efficacy while minimizing environmental impact .

Mechanism of Action
The compound acts as a coupling component in dye production by reacting with diazonium salts to form azo compounds responsible for dye coloration. In herbicides, its mechanism typically involves disrupting biological processes in target organisms .

Environmental Monitoring

Contamination Assessment
Due to its potential for environmental contamination as a byproduct in industrial processes, this compound is included in monitoring programs assessing environmental health. Research in this area helps track its presence and ecological impact .

Degradation Studies
Studies have shown that photochemical and microbial degradation significantly affects the persistence of 2,4,5-TCA in aquatic environments. For instance, research indicated that under sunlight exposure, approximately 28% of the compound degraded within 12 hours . The degradation pathways involve both photochemical reactions and microbial activity.

Study Conditions Degradation (%) Mineralization (%)
Dark0-
Sunlight (12h)285.5 (poisoned), 6.8 (untreated)

Toxicological Research

Health Hazards Investigation
Research indicates that this compound exhibits toxicological properties that may affect various organisms. It is classified as an acute toxin and poses health hazards upon exposure through ingestion or inhalation . Long-term exposure can lead to cumulative health effects involving organs or biochemical systems.

Case Studies on Toxicity
A study investigated the toxic effects of 2,4,5-TCA on aquatic organisms and found significant disruptions in essential biological processes leading to mortality . This research aids in understanding the compound's mechanisms of action and informs regulatory decisions regarding its use.

Mechanism of Action

The mechanism of action of 2,4,5-Trichloroaniline involves its interaction with various molecular targets. It can act as an inhibitor of certain enzymes, affecting biochemical pathways. For example, it has been studied for its potential to inhibit protein kinase CK2, a key enzyme involved in cell signaling . The compound’s effects are mediated through its binding to specific sites on the target enzymes, leading to alterations in their activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Isomers of Trichloroaniline

2,4,6-Trichloroaniline (CAS 634-93-5)

  • Structure and Properties : This isomer has chlorine substituents at the 2, 4, and 6 positions on the benzene ring. It exhibits a higher melting point (119–120°C) compared to 2,4,5-trichloroaniline, attributed to symmetrical substitution patterns that enhance crystal packing .
  • Applications : Used in synthesizing wood preservatives and as a precursor for chlorinated acetamide derivatives .
  • Environmental Behavior : Degrades more slowly in aquatic environments due to reduced microbial accessibility to the aromatic ring .

3,4,5-Trichloroaniline (CAS 634-91-3)

  • Structure and Properties : Chlorine atoms occupy the 3, 4, and 5 positions. This isomer has a lower melting point (~118–120°C) and higher nephrotoxicity compared to this compound .
  • Toxicity : Exhibits the strongest nephrotoxic effects in rats, causing oliguria and elevated blood urea nitrogen at concentrations as low as 1.0 µM .

Dichloroaniline Derivatives

2,4-Dichloroaniline (CAS 554-00-7)

  • Comparison: Lacks the 5-chloro substituent present in this compound.
  • Degradation : Undergoes faster microbial mineralization (up to 85% in 28 days) compared to trichloroanilines .

3,4-Dichloroaniline (CAS 95-76-1)

  • Toxicity Profile: Less toxic than trichloroanilines but shows moderate carcinogenicity in long-term exposure studies .

Chlorinated Acetamide Derivatives

  • N-(2,4,5-Trichlorophenyl)-2,2,2-trichloroacetamide (N245TCPTCA): Derived from this compound, this compound exhibits monoclinic crystal symmetry and is used in crystallography studies .
  • N-(2,4,6-Trichlorophenyl)-2-chloroacetamide : Shows triclinic symmetry, highlighting how chlorine substitution patterns influence molecular packing .

Key Research Findings

Environmental Degradation

  • This compound : In eutrophic freshwater systems, ~90% bioaccumulates in algae (>1.0 µm), with only 6.8–9.4% mineralized to CO₂ depending on algal presence .
  • 2,4,6-Trichloroaniline : Exhibits slower degradation rates due to reduced bioavailability, with <5% mineralization observed under similar conditions .

Toxicity and Health Impacts

Compound Nephrotoxicity (in vitro) Carcinogenicity Bioaccumulation Factor
This compound Moderate Likely 1,200 (algae)
3,4,5-Trichloroaniline High Probable 980 (algae)
2,4-Dichloroaniline Low Negligible 450 (algae)

Data Tables

Table 1: Physicochemical Properties

Property This compound 2,4,6-Trichloroaniline 3,4,5-Trichloroaniline
Melting Point (°C) 92–95 119–120 118–120
Boiling Point (°C) 269–270 285 275
Solubility in Water 0.12 g/L 0.08 g/L 0.10 g/L

Table 2: Market Dynamics (2024–2032)

Parameter This compound 2,4,6-Trichloroaniline
CAGR (%) 3.57 2.89
Key Application Dyes (60%) Wood preservatives (70%)

Biological Activity

2,4,5-Trichloroaniline (2,4,5-TCA) is a chlorinated aromatic compound that has garnered attention due to its biological activities and potential toxicological effects. This article reviews the biological activity of 2,4,5-TCA, focusing on its antimicrobial properties, nephrotoxicity, and the mechanisms underlying its biological effects.

Chemical Structure and Properties

This compound is an aniline derivative with three chlorine atoms attached to the benzene ring. Its molecular formula is C6_6H3_3Cl3_3N. The presence of chlorine substituents significantly influences its reactivity and biological activity.

Antimicrobial Activity

Research indicates that compounds synthesized from this compound exhibit significant antimicrobial properties. A study demonstrated that derivatives of 2,4,5-TCA showed varying degrees of activity against bacterial strains such as Escherichia coli and Bacillus subtilis. The minimum inhibitory concentrations (MICs) for these compounds were determined, revealing a clear correlation between the structure of the compounds and their biological activity. Notably, the presence of chlorine atoms was crucial for enhancing antimicrobial efficacy .

Table 1: Antimicrobial Activity of this compound Derivatives

CompoundBacterial StrainMIC (µg/mL)Zone of Inhibition (mm)
1aE. coli5015
2cB. subtilis2520
1bM. luteus10010
2aC. albicans2008

Nephrotoxicity

In addition to its antimicrobial properties, this compound has been identified as a nephrotoxicant. A study involving Fischer 344 rats assessed the nephrotoxic effects of various trichloroanilines, including 2,4,5-TCA. The study found that exposure led to significant kidney damage characterized by increased kidney weight and elevated blood urea nitrogen levels. The compound exhibited cytotoxic effects at low concentrations (as low as 100 µM), indicating its potential for renal toxicity .

Mechanisms of Nephrotoxicity

The nephrotoxic effects of 2,4,5-TCA are believed to be mediated through several mechanisms:

  • Organic Ion Transport Disruption : Studies have shown that 2,4,5-TCA affects organic cation transport in renal cells.
  • Metabolite Formation : Potential metabolites from biotransformation processes may contribute to its nephrotoxic effects. For instance, oxidative metabolism can produce harmful compounds like aminophenols .

Case Study 1: In Vivo Nephrotoxicity Assessment

A study conducted on male Fischer 344 rats demonstrated that administration of this compound resulted in significant renal impairment. The research highlighted the compound's ability to induce oliguria and alter renal function markers.

Case Study 2: Antimicrobial Efficacy Evaluation

In vitro tests were performed to evaluate the antimicrobial efficacy of synthesized derivatives of this compound against various pathogens. The results indicated that specific modifications in the chemical structure could enhance antibacterial activity.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2,4,5-Trichloroaniline derivatives for structural analysis?

Derivatives such as N-(2,4,5-trichlorophenyl)maleamic acid can be synthesized by reacting this compound with maleic anhydride in ethanol under reflux. Unreacted starting materials are removed via acid washing (HCl) and recrystallization from ethanol . For purity validation, elemental analysis and infrared spectroscopy are essential.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should researchers optimize parameters for accurate identification?

  • NMR Spectroscopy : Use deuterated solvents (e.g., DMSO-d6) and high-resolution instruments (≥400 MHz) to resolve aromatic proton signals. Chemical shifts for chlorine-substituted positions are typically downfield (e.g., δ 7.2–7.8 ppm) .
  • GC-MS : Employ a DB-5MS column (30 m × 0.25 mm) with a temperature gradient (50°C to 280°C at 10°C/min). The molecular ion peak (m/z 196) and chlorine isotope patterns confirm identity .

Q. What safety protocols are critical when handling this compound in laboratory settings, given its toxicity profile?

  • Use fume hoods and PPE (gloves, goggles, lab coats) to avoid inhalation or dermal contact.
  • Store in airtight containers at <25°C, away from oxidizers.
  • In case of exposure, rinse with water for 15 minutes and seek medical attention immediately. Toxicity benchmarks (e.g., LC50 = 20 ppm in earthworms) indicate acute hazards .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported LC50 values for this compound in ecotoxicological studies, such as those observed in earthworm models?

Variations in LC50 values (e.g., 134–140 ppm in Eisenia andrei) arise from differences in soil organic matter content and exposure duration. To harmonize

  • Standardize test conditions (OECD Guideline 207).
  • Use factorial ANOVA to isolate confounding variables (e.g., organic matter, pH) .
  • Validate results with internal controls like 3,4-dichloroaniline.

Q. What experimental evidence supports the role of free radical generation in this compound-induced nephrotoxicity, and how can antioxidant interventions be systematically evaluated?

  • Mechanistic Studies : Incubate renal cortical slices with this compound (1–10 µM) and measure reactive oxygen species (ROS) using fluorescent probes (e.g., DCFH-DA). LC-MS/MS can detect oxidative DNA adducts (8-OHdG) .
  • Antioxidant Screening : Pre-treat cells with N-acetylcysteine (5 mM) or Trolox (100 µM) and assess viability via MTT assay. Dose-response curves and ROS inhibition rates quantify efficacy .

Q. What strategies improve the sensitivity of bacterial bioreporters for detecting this compound in environmental samples, and how do structural modifications affect detection limits?

  • Strain Engineering : Use E. coli reporters with inducible anilR promoters fused to gfp. Optimize plasmid copy number and ribosome binding sites to enhance signal-to-noise ratios.
  • Sample Pretreatment : Solid-phase extraction (C18 columns) concentrates analytes. Detection limits improve from 0.1 µM to 10 nM after enrichment .
  • Structure-Activity Analysis : Compare detection thresholds for trichloroaniline isomers (e.g., 2,4,5- vs. 2,4,6-). Electron-withdrawing chlorine groups reduce bioreporter affinity .

Q. How does the crystalline structure of this compound derivatives influence refinement outcomes in X-ray diffraction studies, and what software tools are recommended for analysis?

  • Refinement Challenges : Chlorine atoms cause high electron density, requiring anisotropic displacement parameters. Use SHELXL for least-squares refinement and Olex2 for visualization.
  • Validation : Check Rint (<5%) and GooF (0.9–1.1). Hydrogen bonding networks (N–H⋯O=C) stabilize crystal packing, as seen in N-(2,4,5-trichlorophenyl)maleamic acid .

Properties

IUPAC Name

2,4,5-trichloroaniline
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InChI

InChI=1S/C6H4Cl3N/c7-3-1-5(9)6(10)2-4(3)8/h1-2H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

GUMCAKKKNKYFEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1=C(C(=CC(=C1Cl)Cl)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C6H4Cl3N
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DSSTOX Substance ID

DTXSID5044152
Record name 2,4,5-Trichloroaniline
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Molecular Weight

196.5 g/mol
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CAS No.

636-30-6
Record name 2,4,5-Trichloroaniline
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Synthesis routes and methods

Procedure details

Example 9 is repeated, the 3,4,5-trichloroaniline being replaced by 2,4,5-trichloroaniline and 0.5 g of the same catalyst being introduced in place of 0.1 g. After a reaction time of 10 hours under the same conditions, 3-chloroaniline is obtained with a yield of 100% for a complete conversion of the 2,4,5-trichloroaniline and of the intermediates (2,5-, 2,3- and 3,4-dichloroanilines). The degree of hydrodechlorination of the solvent is 0.09%.
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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